N-[1-(4-bromophenyl)ethyl]acetamide
Description
Significance of Acetamide (B32628) Derivatives in Organic Synthesis and Medicinal Chemistry
The acetamide functional group is a cornerstone in the architecture of a vast array of organic molecules and is particularly prominent in the realm of medicinal chemistry. archivepp.comnih.gov Acetamides, characterized by the linkage of an acetyl group to a nitrogen atom, are a subclass of amides. This functional group's prevalence stems from its remarkable versatility in forming stable bonds and its capacity to engage in hydrogen bonding, which can be crucial for molecular interactions with biological targets. patsnap.com
In organic synthesis, the acetamide group serves as a versatile building block and a reliable protecting group for amines. Its derivatives are key intermediates in the synthesis of more complex molecules. nih.gov The amide bond itself is a fundamental linkage in peptides and proteins, making acetamide derivatives valuable models for studying biological systems.
From a medicinal chemistry perspective, the acetamide scaffold is present in numerous approved drugs, exhibiting a wide spectrum of biological activities. archivepp.comarchivepp.com These activities include analgesic, anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties. nih.govresearchgate.net For instance, paracetamol, one of the most widely used analgesic and antipyretic agents globally, is an acetamide derivative. nih.gov The ability of the acetamide moiety to be incorporated into diverse molecular frameworks allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a favored component in the design of new therapeutic agents. archivepp.com
Overview of Brominated Aromatic Systems in Chemical Design
The incorporation of bromine atoms into aromatic systems is a well-established strategy in chemical design, particularly in the development of pharmaceuticals and agrochemicals. The presence of a bromine atom can significantly influence a molecule's physical, chemical, and biological properties.
One of the key effects of bromination is the alteration of a compound's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom, being a bulky and lipophilic substituent, can enhance a molecule's ability to cross biological membranes.
In synthetic chemistry, the bromine atom on an aromatic ring serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the late-stage functionalization of molecules, providing a powerful tool for creating diverse chemical libraries for screening purposes. The reactivity of the benzylic position adjacent to the aromatic ring is also enhanced, making it susceptible to reactions like benzylic bromination. libretexts.org
Research Trajectories for N-[1-(4-bromophenyl)ethyl]acetamide and its Analogs
The unique combination of an acetamide group, a brominated phenyl ring, and a stereocenter in this compound makes it and its analogs promising candidates for several research avenues.
Current and future research is likely to focus on the following areas:
Asymmetric Synthesis and Catalysis: Given the chiral nature of this compound, a significant area of research involves the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound. Furthermore, its potential as a chiral ligand in asymmetric catalysis is an area of active investigation. Chiral ligands are crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures.
Medicinal Chemistry and Drug Discovery: Building upon the known biological activities of acetamide derivatives and brominated compounds, researchers are exploring the therapeutic potential of this compound and its analogs. ontosight.ai Investigations into their potential as anticancer, antimicrobial, and anti-inflammatory agents are ongoing. smolecule.com Molecular modeling and docking studies can help to identify potential biological targets and guide the design of more potent and selective analogs. smolecule.com For example, research into N-substituted acetamide derivatives has identified potent antagonists for the P2Y14 receptor, a target for inflammatory conditions. acs.org
Materials Science: The structural features of this compound, including its aromatic and halogenated components, suggest potential applications in materials science. Research could explore its use in the development of novel polymers, liquid crystals, or functional materials with specific optical or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCKKJEBGEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386169 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92520-16-6 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 1 4 Bromophenyl Ethyl Acetamide
Established Synthetic Routes
Established methods for the synthesis of N-[1-(4-bromophenyl)ethyl]acetamide form the foundation of its preparation, primarily involving direct acylation and reductive acetylation techniques. These routes are valued for their reliability and are well-documented in chemical literature.
Direct Acylation Procedures
Direct acylation is a straightforward and common method for the formation of amides. This approach involves the reaction of an amine with an acylating agent. For the synthesis of this compound, the key starting material is 1-(4-bromophenyl)ethanamine (B1329632).
The reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640). smolecule.com The process is often carried out in the presence of a base to neutralize the acidic byproduct, such as HCl or acetic acid, which is formed during the reaction. A similar, simpler acetamide (B32628), N-(4-bromophenyl)acetamide, can be synthesized by refluxing 4-bromoaniline (B143363) with acetic acid for several hours. researchgate.netnih.gov This reaction involves pouring the cooled solution into ice-cold water to precipitate the product, which is then filtered, washed, and dried. researchgate.netnih.gov The direct acylation of the chiral amine 1-(4-bromophenyl)ethanamine with an acylating agent like chloroacetyl chloride can also be performed in a suitable solvent with a base like potassium carbonate at low temperatures, followed by stirring at room temperature. rsc.org
Table 1: Representative Direct Acylation Reactions
| Starting Material | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| 1-(4-bromophenyl)ethanol | Acetic anhydride or acetyl chloride, base | Standard acylation conditions | This compound | smolecule.com |
| 4-Bromoaniline | Acetic acid | Reflux for 4 hours | N-(4-bromophenyl)acetamide | researchgate.netnih.gov |
| Aniline | Chloroacetyl chloride, K2CO3, CH2Cl2 | 0°C to room temperature, 4-6 hours | 2-chloro-N-phenylacetamide | rsc.org |
Reductive Acetylation Protocols
Reductive acetylation provides an alternative pathway to this compound, starting from a ketone or its derivative. This method combines a reduction and an acetylation step into a single synthetic sequence.
One common approach begins with the ketone 1-(4-bromophenyl)ethanone. smolecule.com This ketone is first reduced to the corresponding amine, which is then acetylated in situ or in a subsequent step to yield the final acetamide product. smolecule.com
A more versatile strategy involves the use of oxime precursors. smolecule.com The synthesis starts with the preparation of 1-(4-bromophenyl)ethanone oxime. orgsyn.org This oxime undergoes reductive acetylation. For instance, treatment of the oxime with iron(II) acetate (B1210297) in the presence of acetic anhydride and acetic acid in a solvent like THF, followed by heating, can produce the related N-(1-(4-bromophenyl)vinyl)acetamide. orgsyn.org Subsequent reduction of the vinyl group would lead to the desired this compound. The reaction involves heating the mixture under a nitrogen atmosphere, followed by cooling and extraction with an organic solvent like ethyl acetate. orgsyn.org
Table 2: Reductive Acetylation of 1-(4-bromophenyl)ethanone Oxime
| Starting Material | Reagents | Solvent | Conditions | Intermediate Product | Source |
|---|---|---|---|---|---|
| 1-(4-bromophenyl)ethanone oxime | Iron(II) acetate, Acetic anhydride, Acetic acid | THF | Heat to ~65°C for 12 hours | N-(1-(4-bromophenyl)vinyl)acetamide | orgsyn.org |
Ultrasound-Assisted Synthetic Approaches
The application of ultrasound irradiation has emerged as a green and efficient technique in organic synthesis. It can enhance reaction rates, improve yields, and reduce reaction times compared to conventional methods. smolecule.commdpi.com This methodology has been successfully applied to the synthesis of various acetamide and other heterocyclic derivatives. mdpi.comresearchgate.netnih.gov
In a typical ultrasound-assisted procedure, the reactants are mixed in a suitable solvent and sonicated at a specific temperature and frequency. mdpi.commdpi.com For example, the synthesis of N-substituted acetamide derivatives has been achieved by dissolving a thiol-containing compound in a solvent like DCM, adding a base such as NaH, followed by the addition of a 2-bromoacetamide (B1266107) derivative and sonicating the mixture for 30–90 minutes. mdpi.com While a specific protocol for this compound is not detailed, the general success of this method for related structures suggests its applicability. smolecule.commdpi.comnih.gov The use of ultrasound can often be performed at room temperature, thus avoiding harsh thermal conditions. researchgate.net
Advanced Synthetic Strategies and Optimization
To meet the growing demand for enantiomerically pure compounds and more efficient processes, advanced synthetic strategies have been developed. These include chiral synthesis for producing specific stereoisomers and one-pot procedures that streamline the manufacturing process.
Chiral Synthesis and Enantioselective Preparation
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the stereoselective synthesis of the (R) and (S) enantiomers of this compound is of significant interest. smolecule.com
Enantioselective preparation can be achieved by using chiral starting materials. The commercially available enantiomers of 1-(4-bromophenyl)ethylamine, namely (R)-(+)-1-(4-bromophenyl)ethylamine and (S)-(−)-1-(4-bromophenyl)ethylamine, serve as ideal precursors. sigmaaldrich.comsigmaaldrich.com Direct acylation of these chiral amines, as described in section 2.1.1, would lead to the corresponding enantiomerically pure (R)- or (S)-N-[1-(4-bromophenyl)ethyl]acetamide with retention of stereochemistry. rsc.org
Catalytic asymmetric synthesis represents a more advanced approach, generating the chiral center during the reaction. smolecule.com Chemoenzymatic methods, which combine chemical and enzymatic steps, have also been employed for the synthesis of related chiral acetamides. For example, a one-pot chemoenzymatic reaction has been used to synthesize (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide, highlighting the potential of biocatalysis in achieving high enantioselectivity. researchgate.net
Table 3: Chiral Precursors for Enantioselective Synthesis
| Compound Name | CAS Number | Optical Activity | Purity | Source |
|---|---|---|---|---|
| (R)-(+)-1-(4-Bromophenyl)ethylamine | 45791-36-4 | [α]20/D +20.5±1° | ≥96.0% | sigmaaldrich.com |
| (S)-(−)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | [α]20/D −20.5±1° | ≥98.0% | sigmaaldrich.com |
One-Pot Procedures for this compound and Related Chiral Amides
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste. Several one-pot methods have been developed for the synthesis of chiral amides from various starting materials. nih.govresearchgate.net
One such strategy involves the one-pot conversion of ketones to amides via a Beckmann rearrangement, which can be catalyzed by systems like metal chloride-ionic liquids under solvent-free conditions. researchgate.net Another approach is the one-pot synthesis of chiral nonracemic amines from aldehydes and Grignard reagents, which can then be acylated. nih.gov Furthermore, carboxylic acids can be converted directly to amides in a one-pot procedure using thionyl chloride for activation, a method that works well even with sterically hindered amines and preserves the stereochemistry of chiral substrates. rsc.org
Ruthenium–prolinamide complexes have been shown to be effective catalysts in the one-pot asymmetric transfer hydrogenation of ketones to produce chiral alcohols, which are precursors to chiral amides. acs.org A one-pot chemoenzymatic reaction has been specifically reported for the synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide, demonstrating the feasibility of such advanced, streamlined procedures for producing complex chiral amides. researchgate.net These methodologies offer powerful tools for the efficient and stereoselective synthesis of this compound and its analogues.
Derivatization Reactions and Functional Group Transformations
The structure of this compound allows for a variety of derivatization reactions. These transformations can target the acetamide nitrogen, the carbonyl group, or the aryl bromide, making it a versatile intermediate for synthesizing more complex molecules.
Acylation Reactions of the Acetamide Moiety
The amide bond is notably stable and generally resistant to further acylation under standard conditions. wikipedia.org Secondary amides, such as this compound, are less reactive than their corresponding primary amines due to steric hindrance and the delocalization of the nitrogen lone pair into the carbonyl group. fiveable.mesolubilityofthings.com
However, transformation can be achieved through a two-step deacetylation-reacylation sequence. The N-acetyl group can be removed under harsh acidic or basic hydrolysis conditions to yield the primary amine, 1-(4-bromophenyl)ethan-1-amine. wikipedia.orgetsu.edu This subsequent amine is a versatile nucleophile that readily participates in N-acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form new amide derivatives. researchgate.nettandfonline.com This process allows for the introduction of different acyl groups (R'-CO) in place of the original acetyl group.
A milder, one-pot method for transamidation of N-acylsulfonamides has been developed using iron(III) chloride, which catalyzes both the deacylation and subsequent acylation, though its direct applicability to simple secondary acetamides is not specified. organic-chemistry.org
Reduction Reactions to Secondary Amines or Alcohols
The acetamide moiety can be completely reduced to a secondary amine. This transformation is a cornerstone of synthetic chemistry for converting amides into the corresponding amines.
Reduction to Secondary Amines Powerful reducing agents are required for the reduction of amides. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. wizeprep.commasterorganicchemistry.comshaalaa.com The reaction with this compound involves replacing the carbonyl oxygen with two hydrogen atoms, yielding the secondary amine, N-ethyl-1-(4-bromophenyl)ethanamine. youtube.comadichemistry.com The process is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). shaalaa.com
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a milder alternative to LiAlH₄ and are also highly effective for reducing amides. acsgcipr.orgorganic-chemistry.org Borane reagents exhibit good functional group tolerance, though they can also reduce other functional groups like carboxylic acids and alkenes. acsgcipr.orgyoutube.com The reaction proceeds through an amine-borane complex, which is then hydrolyzed to release the free amine. acsgcipr.org
Reduction to Alcohols The reduction of an amide directly to an alcohol at the acetyl position is not a typical transformation. Standard hydride reagents will reduce the amide to an amine. To achieve an alcohol, a synthetic route would generally involve hydrolysis of the amide to the corresponding amine and acetic acid, followed by separate functionalization pathways.
Nucleophilic Substitution Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring serves as a handle for various substitution reactions, although direct nucleophilic aromatic substitution (SₙAr) is challenging.
Aryl halides like this compound are generally unreactive toward nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the halide. masterorganicchemistry.comlibretexts.org The ethylacetamide substituent is not a strong activating group for this mechanism.
However, substitution can be achieved under specific conditions:
Benzyne (B1209423) Mechanism : In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate. scribd.comyoutube.com This can lead to a mixture of products where the incoming nucleophile attaches at the position of the leaving group or adjacent to it.
Ullmann Condensation : This copper-catalyzed reaction allows for the formation of C-N, C-O, and C-S bonds at the aryl halide position. wikipedia.orgmdpi.com The reaction typically requires high temperatures and polar solvents, coupling the aryl bromide with amines, alcohols, or thiols. wikipedia.orgtandfonline.com Modern methods have been developed using ligands like L-proline or N-methylglycine, which allow the reaction to proceed under milder conditions. researchgate.netacs.org This method could be used to replace the bromine atom with various amino or alkoxy groups.
Palladium-Catalyzed Cross-Coupling and Direct Heteroarylation Reactions
The bromine atom on the phenyl ring is an ideal functional group for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and represent the most versatile method for derivatizing the bromophenyl group. rug.nl
Common palladium-catalyzed reactions applicable to this compound include:
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a robust method for creating biaryl compounds or attaching alkyl or vinyl groups.
Heck Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene, typically yielding a substituted alkene product. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. rug.nlwikipedia.orglibretexts.org This provides a direct route to synthesize a wide range of N-aryl compounds, which would be an alternative to the Ullmann condensation. wikipedia.org
C-O and C-S Coupling : Analogous to the Buchwald-Hartwig amination, palladium catalysis can also be used to form aryl ethers and aryl thioethers by coupling with alcohols and thiols, respectively. wikipedia.org
The following table summarizes the potential transformations via these palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Alkyl, or Vinyl Substituted Phenyl |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Styrene Derivative |
| Sonogashira | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-Substituted Phenyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-Aryl Amine |
| C-O Coupling | Alcohol (ROH) | Pd Catalyst, Ligand, Base | Aryl Ether |
Scientific Data Unvailable for N-[1-(4-brombophenyl)ethyl]acetamide
Comprehensive searches for detailed spectroscopic and crystallographic data on the chemical compound This compound have yielded no specific experimental results for its advanced characterization. While information is available for the related compound N-(4-bromophenyl)acetamide, which has a similar name but a different molecular structure, this data does not pertain to the requested molecule.
The investigation sought to uncover detailed research findings for the following analytical techniques as they relate to this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly available ¹H or ¹³C NMR spectra for the structural elucidation of this compound were found.
Infrared (IR) Spectroscopy: Published IR spectra and vibrational analysis data specific to this compound are not available.
Mass Spectrometry (MS): There are no accessible mass spectrometry results to confirm the molecular weight and fragmentation pattern of this compound.
X-ray Crystallography: No crystallographic studies, including crystal structure determination, polymorphism analysis, or investigations into intermolecular interactions such as hydrogen bonding and C-H...π interactions for this compound, could be located in the searched scientific literature and databases.
A commercial listing for this compound exists, confirming its synthesis and availability. sigmaaldrich.com However, this product information does not include the in-depth spectroscopic and crystallographic data required to fulfill the detailed outline of the requested article.
Due to the absence of specific scientific data for this compound, it is not possible to provide the requested detailed analysis of its molecular structure and stereochemical investigations.
Molecular Structure and Stereochemical Investigations
Stereochemical Analysis and Chiral Recognition
The presence of a stereocenter at the carbon atom attached to both the bromophenyl ring and the acetamido group means that N-[1-(4-bromophenyl)ethyl]acetamide exists as a pair of enantiomers. This chirality is a defining feature, making its stereochemical analysis a critical aspect of its characterization.
Enantiomeric Excess (ee) Determination and Chiral Purity Assessment
Enantiomeric excess (ee) is a fundamental measurement that quantifies the purity of a chiral substance. wikipedia.org It indicates the degree to which one enantiomer is present in a greater amount than the other, with a racemic mixture having an ee of 0% and a pure single enantiomer having an ee of 100%. wikipedia.org For instance, a sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org
While specific enantiomeric excess values for synthesized batches of this compound are not documented in readily accessible literature, the primary technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. These transient, diastereomeric interactions cause one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose due to their broad applicability in resolving enantiomers. nih.gov
Dynamic Stereochemistry Studies (e.g., Dynamic NMR, HPLC)
The study of dynamic stereochemical processes provides insight into the conformational flexibility and chiral recognition mechanisms of a molecule. HPLC is a central tool for these investigations.
Analytical methods using reverse-phase (RP) HPLC have been developed for the isomer N-(4-bromophenyl)acetamide, typically employing a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com A common mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com Such methods could be readily adapted for the analysis of this compound.
For chiral separations, the dynamic interplay between the enantiomers and the chiral stationary phase is key. The separation is achieved through differential, non-covalent interactions such as hydrogen bonds, π-π stacking, and steric hindrance between each enantiomer and the chiral selector of the CSP. nih.gov The choice of mobile phase, including the type of alcohol modifier in normal-phase chromatography or the solvent composition in polar organic mode, can significantly influence these interactions and, consequently, the resolution of the enantiomers. nih.gov
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is another powerful, albeit less commonly reported for this specific compound, technique for studying dynamic stereochemistry. DNMR can be used to determine the energy barriers to bond rotation, such as the restricted rotation around the C-N amide bond, which exhibits partial double-bond character. It can also probe the rotational dynamics around the single bond connecting the chiral center to the bromophenyl ring, providing a more complete picture of the molecule's conformational landscape in solution.
Computational Chemistry and Theoretical Modeling of N 1 4 Bromophenyl Ethyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For N-[1-(4-bromophenyl)ethyl]acetamide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), have been employed to determine its optimized geometry and various electronic properties. espublisher.comresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability and electronic distribution. espublisher.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, indicates the molecule's propensity for charge transfer. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov
For derivatives of similar aromatic amides, the HOMO is often localized on the benzene (B151609) ring and substituent groups, while the LUMO is distributed across the entire molecule. espublisher.com The calculated HOMO-LUMO energy gap for related compounds can vary, but a smaller gap generally points to a more reactive species. aimspress.comnih.gov This analysis is critical for predicting how this compound might participate in chemical reactions. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Energies and Related Parameters
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity. nih.gov |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | A measure of the electrophilic character of a molecule. nih.gov |
Note: Specific energy values for this compound would require dedicated DFT calculations, but the principles are derived from studies on analogous molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. nih.gov
In molecules similar to this compound, the negative potential is often located around electronegative atoms like oxygen and the bromine atom, while the positive potential is associated with hydrogen atoms. nih.gov This mapping provides a visual guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. nih.govresearchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis quantifies the stabilization energies associated with electron delocalization. nih.gov
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations and conformational analysis are employed to study the flexibility of a molecule and identify its stable conformations. For a molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.
In Silico Studies of Molecular Interactions
In silico methods, particularly molecular docking, are instrumental in predicting how a ligand like this compound might bind to a biological target.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. smolecule.com Research on compounds with similar structural motifs has indicated potential interactions with various biological targets, including enzymes and receptors. smolecule.com For instance, some acetamide (B32628) derivatives have been investigated for their potential as anticancer or antimicrobial agents. smolecule.com
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For this compound, the bromine atom, the amide group, and the phenyl ring are all likely to be important for binding. The outcomes of these simulations can guide the design of new derivatives with improved binding affinities and potential therapeutic applications. smolecule.com
Elucidation of Binding Mechanisms through Computational Approaches
The primary computational techniques employed to elucidate binding mechanisms include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) methods such as Density Functional Theory (DFT).
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For instance, in a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally related to this compound, molecular docking was used to identify key interactions within the binding pockets of specific protein targets. researchgate.net Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. The results are often quantified by a docking score, which estimates the binding affinity.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction patterns. These studies can determine molecular structure, vibrational frequencies, and the distribution of electron density. For example, DFT has been used to analyze the structural properties and intermolecular interactions of N-(4-bromophenyl)acetamide, a related compound. nih.gov Such analyses can highlight the parts of the molecule most likely to engage in binding interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by molecular docking and revealing the flexibility of both the ligand and the receptor. These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Studies on other inhibitor classes have shown that hydrophobic interactions are often a decisive factor in the binding to their targets, a finding that can be confirmed and quantified through MD simulations. nih.gov
The application of these computational approaches to this compound would follow a systematic path. Initially, the 3D structure of the compound would be optimized using DFT. This optimized structure would then be docked into the binding site of a relevant biological target. The most promising binding poses from docking would then be subjected to MD simulations to assess their stability and to refine the understanding of the intermolecular interactions.
To illustrate the type of data generated from such computational studies, the following table presents molecular docking results for derivatives of a related acetamide compound with various protein targets.
Table 1: Molecular Docking Scores of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives with Various Protein Targets
| Compound Derivative | Docking Score (kcal/mol) with PDB ID: 1JIJ | Docking Score (kcal/mol) with PDB ID: 4WMZ | Docking Score (kcal/mol) with PDB ID: 3ERT |
| d1 | -8.1 | -7.5 | -7.9 |
| d2 | -8.0 | -7.5 | -7.8 |
| d3 | -8.2 | -7.6 | -7.7 |
| d6 | -8.1 | -7.5 | -7.8 |
| d7 | -8.0 | -7.5 | -7.8 |
Data sourced from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. researchgate.net
The elucidation of binding mechanisms through these computational approaches is a cornerstone of modern medicinal chemistry. While direct research on this compound is needed, the established success of these methods on analogous compounds underscores their potential to reveal the specific interactions that would govern its biological activity.
Research Applications and Biological Relevance of N 1 4 Bromophenyl Ethyl Acetamide Derivatives
Role as a Research Chemical in Chemical and Biological Investigations
N-[1-(4-bromophenyl)ethyl]acetamide serves as a valuable research chemical, primarily utilized in laboratory settings to explore chemical properties and biological interactions. smolecule.com Its defined structure, featuring a bromophenyl group attached to an ethylacetamide backbone, makes it a suitable candidate for various chemical modifications and studies. smolecule.comontosight.ai Researchers employ this compound to investigate reaction mechanisms and to serve as a foundational structure in the development of more complex molecules. smolecule.com The presence of the bromine atom on the phenyl ring offers a reactive site for substitution reactions, allowing for the synthesis of a diverse range of derivatives. smolecule.com
Utility as a Ligand in Catalysis
In the field of synthetic organic chemistry, this compound and its analogs have demonstrated utility as ligands in catalytic processes. smolecule.com Ligands are crucial components of catalysts, binding to a central metal atom to modulate its reactivity and selectivity.
Asymmetric Catalysis and Enantioselective Hydrogenation
A significant application of this compound is as a ligand in asymmetric hydrogenation reactions. smolecule.com Asymmetric hydrogenation is a key technique for creating chiral molecules, which are essential in the pharmaceutical industry. In this process, the ligand-metal complex selectively catalyzes the addition of hydrogen to a prochiral substrate, yielding one enantiomer in excess over the other. smolecule.com The specific structure of the this compound ligand plays a critical role in controlling the stereochemical outcome of the reaction, thereby influencing the enantiomeric purity of the product. smolecule.com
Applications as a Pharmaceutical Intermediate in Bioactive Molecule Synthesis
The molecular framework of this compound makes it a useful pharmaceutical intermediate for the synthesis of bioactive molecules. smolecule.comesprixtech.com Pharmaceutical intermediates are chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). The acetamide (B32628) and bromophenyl moieties within this compound can be chemically modified through various reactions, such as acylation and substitution, to produce more complex structures with potential therapeutic value. smolecule.com This adaptability allows for the creation of libraries of compounds for screening in drug discovery programs. ontosight.ai
Exploration of Biological Activities and Potential Therapeutic Applications (based on structural analogs)
While research on the biological activity of this compound itself is limited, numerous studies have investigated the therapeutic potential of its structural analogs, particularly those incorporating a thiazole (B1198619) ring. These investigations have revealed promising anticancer and antimicrobial properties.
Anticancer Activity Research
Derivatives of this compound have been a focus of anticancer research. smolecule.comontosight.ai Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.govresearchgate.net
In a study investigating the in vitro anticancer activity of these derivatives against the MCF7 human breast adenocarcinoma cell line, two compounds, designated as d6 and d7 , demonstrated notable activity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.
| Compound | Target Cell Line | IC₅₀ (µM) |
| d6 | MCF7 | 38.0 |
| d7 | MCF7 | 40.6 |
| 5-fluorouracil (Standard) | MCF7 | 5.2 |
While the standard anticancer drug, 5-fluorouracil, was more potent, the activity of compounds d6 and d7 suggests that this class of molecules may serve as a promising scaffold for the development of new anticancer agents. nih.gov Further research has also explored other acetamide derivatives for their potential anticancer properties. ontosight.ai
Antimicrobial Properties Investigations
The antimicrobial potential of this compound analogs has also been a subject of scientific inquiry. smolecule.comontosight.ai Studies have shown that certain derivatives possess activity against various pathogens. smolecule.com For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and tested for their in vitro antimicrobial activity against both bacterial and fungal species. nih.govresearchgate.net
The results of these investigations indicated that compounds d1 , d2 , and d3 exhibited promising antimicrobial activity. nih.gov The study utilized the turbidimetric method to assess the minimum inhibitory concentration (MIC) against various microorganisms.
| Compound | Target Microorganism | Activity |
| d1 | Gram-positive bacteria, Gram-negative bacteria, Fungal strains | Promising |
| d2 | Gram-positive bacteria, Gram-negative bacteria, Fungal strains | Promising |
| d3 | Gram-positive bacteria, Gram-negative bacteria, Fungal strains | Promising |
These findings highlight the potential of these structural analogs as lead compounds for the development of novel antimicrobial agents to combat pathogenic microorganisms. nih.govresearchgate.net Other research has also pointed to the antimicrobial activity of various acetamide derivatives. ontosight.ainih.gov
Anti-inflammatory and Analgesic Research
The acetamide structure is present in a number of compounds investigated for anti-inflammatory and analgesic properties. This class of agents often targets enzymes like cyclooxygenase (COX) to reduce inflammation and pain. However, specific research focusing on derivatives of this compound for these effects has not been reported in available scientific literature. General studies on other acetamide derivatives have shown that modifications to the core structure can significantly influence their activity.
Enzyme Inhibition Studies (e.g., Coagulation Factor XI)
Factor XI is a protein involved in the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. While numerous inhibitors of Factor XI have been developed and are undergoing investigation, there is no public data to suggest that derivatives of this compound have been specifically synthesized or evaluated for this purpose. The development of Factor XI inhibitors often involves complex molecular structures designed to fit into the active site of the enzyme, and it is plausible that this specific acetamide derivative has not been a focus of such research programs.
Receptor Modulation Investigations (e.g., GPR139)
GPR139 is an orphan G protein-coupled receptor found predominantly in the central nervous system. Its modulation is being explored for potential therapeutic applications in neurological and psychiatric disorders. The discovery of ligands for such receptors is an active area of research. However, there are no published studies indicating that this compound or its derivatives have been investigated as modulators of the GPR139 receptor.
Future Directions and Emerging Research Avenues
Novel Synthetic Route Development
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. While established methods exist for the synthesis of acetamides, future research will likely focus on pioneering new routes for N-[1-(4-bromophenyl)ethyl]acetamide that offer improved yields, reduced reaction times, and more environmentally benign conditions.
Key areas for development include:
Catalytic C-H Acetamidation: Direct functionalization of the ethyl group's C-H bonds would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials like 1-(4-bromophenyl)ethanamine (B1329632).
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher reproducibility, safety, and scalability compared to traditional batch processing.
Biocatalysis: Employing enzymes, such as transaminases or acyltransferases, could provide highly stereoselective routes to chiral (S)- or (R)-N-[1-(4-bromophenyl)ethyl]acetamide, which is crucial for pharmaceutical applications.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates for the synthesis of similar acetamide (B32628) derivatives and could be adapted to produce this compound more efficiently. researchgate.net
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic C-H Acetamidation | Atom economy, reduced steps | Development of selective catalysts |
| One-Pot Synthesis | Efficiency, reduced waste | Optimizing multi-reaction cascades mdpi.com |
| Flow Chemistry | Scalability, safety, control | Reactor design and optimization |
| Biocatalysis | High stereoselectivity, green chemistry | Enzyme discovery and engineering |
Advanced Structural Characterization Techniques
A thorough understanding of a molecule's three-dimensional structure and intermolecular interactions is fundamental to predicting its properties and function. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide unprecedented levels of detail for this compound.
Future research will benefit from:
Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. It can also reveal the existence of different crystalline forms, or polymorphs, which can have different physical properties. researchgate.net
Neutron Diffraction: This technique is particularly powerful for accurately locating hydrogen atoms, such as the one on the amide nitrogen, providing critical data for understanding hydrogen bonding networks.
Solid-State NMR (ssNMR): For samples that are not amenable to single-crystal X-ray diffraction, ssNMR can provide detailed information about the structure and dynamics in the solid state.
Hirshfeld Surface Analysis: Derived from crystallographic data, this computational tool visualizes and quantifies intermolecular interactions (e.g., N-H···O hydrogen bonds, C-H···π interactions) that govern the crystal packing. nih.govresearchgate.net This analysis is crucial for understanding the stability of different polymorphs.
Expansion of Computational Modeling to Predict Compound Behavior
Computational chemistry has become an indispensable tool in modern research, allowing for the prediction of molecular properties and behavior, thereby guiding experimental efforts. For this compound, expanding the use of computational modeling can accelerate discovery.
Emerging avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including geometric parameters, vibrational frequencies (for comparison with IR spectra), and electronic properties like the molecular electrostatic potential, which is key to understanding intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility in different solvent environments and its interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR): If a specific biological activity is identified, QSAR models can be developed. These models correlate structural features of this compound and its analogs with their activity, enabling the predictive design of more potent compounds.
Crystal Structure Prediction (CSP): These computational methods aim to predict the most stable crystal packing arrangements from the molecular structure alone. This is invaluable for identifying potential polymorphs and understanding their relative stabilities.
| Computational Method | Predicted Property/Behavior | Experimental Correlation |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra | X-ray diffraction, IR spectroscopy |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | NMR spectroscopy |
| QSAR | Biological activity | In vitro/in vivo assays |
| Crystal Structure Prediction (CSP) | Polymorph stability | Polymorph screening studies |
Design and Synthesis of this compound Analogs with Enhanced Specificity
The systematic modification of a lead compound's structure is a classic strategy for optimizing its properties. Designing and synthesizing analogs of this compound could unlock new functionalities or enhance existing ones.
Future research will focus on creating a library of analogs by modifying distinct parts of the molecule:
Aromatic Ring Substitution: Replacing the bromine atom at the para-position with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups could systematically tune the molecule's electronic properties and steric profile. nih.gov
Acyl Group Modification: The acetyl group could be replaced with other acyl moieties (e.g., propanoyl, benzoyl) to alter the compound's lipophilicity and hydrogen bonding capabilities.
Ethyl Linker Variation: The ethyl linker could be elongated, shortened, or functionalized to probe the spatial requirements of potential binding pockets in biological targets or to alter material properties.
Chiral Separation and Testing: Synthesizing and isolating the pure (S) and (R) enantiomers is critical, as they often exhibit different biological activities.
These structure-activity relationship (SAR) studies will be essential for tailoring the molecule for specific applications, such as targeted enzyme inhibition or the development of materials with specific electronic characteristics. nih.gov
Broader Exploration of Catalytic and Material Science Applications
While much of the focus on similar acetamides has been in the life sciences, the unique structure of this compound makes it a candidate for exploration in catalysis and materials science. ontosight.ai
Promising research directions include:
Ligand Development for Catalysis: Amides are known to be excellent ligands for coordinating with metal ions. researchgate.netnih.gov The this compound scaffold could be used to synthesize novel ligands for transition metal catalysts. The bromophenyl group provides a convenient handle for further functionalization via cross-coupling reactions to create more complex ligand architectures.
Precursors for Organometallic Complexes: The compound can serve as a starting material for creating organometallic complexes with interesting photophysical or catalytic properties.
Functional Polymers: The bromo-functional group allows for the polymerization of this compound or its incorporation as a monomer into copolymers using techniques like Suzuki or Sonogashira coupling. This could lead to new polymers with tailored refractive indices, thermal stabilities, or flame-retardant properties.
Liquid Crystals: The rigid bromophenyl group combined with the flexible acetamidoethyl chain is a structural motif found in some liquid crystalline compounds. Future work could explore whether this compound or its derivatives exhibit mesophases.
This broader exploration could reposition this compound from a simple chemical intermediate to a valuable building block in advanced materials and catalytic systems.
Q & A
How can electrochemical bromination methods be optimized for synthesizing N-[1-(4-bromophenyl)ethyl]acetamide derivatives?
Level: Advanced
Methodological Answer:
Electrochemical bromination using sodium bromide (NaBr) in a green chemistry framework offers a sustainable pathway for synthesizing brominated acetamide derivatives. Key parameters include:
- Solvent Selection: A mixture of petroleum ether and ethyl acetate (86:14) ensures efficient separation of products like N-benzyl-N-(1-(4-bromophenyl)vinyl)acetamide, as evidenced by pale-yellow oil yields and validated NMR spectra (δ 7.55–7.46 ppm for aromatic protons) .
- Reagent Stoichiometry: Maintaining a 1:1 molar ratio of 4-bromophenylacetic acid to amines (e.g., 3,4-difluoroaniline) minimizes side reactions during amide coupling .
- Temperature Control: Reactions at 273 K with carbodiimide activators (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) improve coupling efficiency .
What crystallographic techniques are critical for resolving molecular conformations of N-(4-bromophenyl)acetamide derivatives?
Level: Advanced
Methodological Answer:
X-ray crystallography reveals structural nuances critical for understanding molecular interactions:
- Dihedral Angle Analysis: In N-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings (66.4°) dictates steric and electronic effects .
- Hydrogen Bonding Networks: N–H⋯O and C–H⋯F interactions stabilize crystal packing along the [100] axis, validated by refinement models (riding H-atom parameters: 0.95–0.88 Å) .
- Polymorph Identification: Multiple polymorphs of N-(4-bromophenyl)acetamide can be distinguished via unit cell parameters and space group analysis (e.g., monoclinic vs. orthorhombic systems) .
How can enantioselective Minisci reactions be applied to synthesize chiral this compound derivatives?
Level: Advanced
Methodological Answer:
Enantioselective Minisci reactions enable access to chiral β-carboline-acetamide hybrids:
- Redox-Active Ester Coupling: Using (R)-configured esters, enantiomeric excess (87% ee) is achieved via chiral induction, confirmed by HPLC (retention times: 7.19 min major, 6.00 min minor) .
- Optical Rotation Validation: Polarimetry ([α]D²⁰ = +80.3 in CHCl₃) and HRMS (C₂₁H₁₉BrN₃O⁺, m/z 408.0698) ensure enantiopurity .
- Purification: Flash chromatography (20% acetone in hexanes) removes diastereomers while preserving enantiomeric ratios .
How should researchers address discrepancies in reported reaction yields for amide coupling of 4-bromophenylacetic acid?
Level: Advanced
Methodological Answer:
Yield variations (e.g., 29% vs. 51.8%) arise from reaction condition optimization:
- Base Selection: Potassium carbonate in DMF (65°C) yields 29% due to incomplete activation, while triethylamine in acetonitrile (60°C, inert atmosphere) improves nucleophilic attack efficiency to 51.8% .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize intermediates but may hinder product isolation, whereas acetonitrile enhances solubility of acetamide precursors .
- Catalytic Additives: Carbodiimide activators (e.g., EDCI) or coupling agents like HATU can further improve yields in challenging substrates .
What analytical strategies validate weak intermolecular interactions in N-(4-bromophenyl)acetamide derivatives?
Level: Advanced
Methodological Answer:
Combined spectroscopic and computational methods elucidate non-covalent interactions:
- Solid-State NMR: Probes C–H⋯F and N–H⋯O interactions in crystalline phases, correlating with X-ray-derived hydrogen bond distances (2.8–3.2 Å) .
- DFT Calculations: Predict stabilization energies of C–H⋯π interactions between bromophenyl and acetamide groups, validated by Hirshfeld surface analysis .
- Thermogravimetric Analysis (TGA): Melting points (423–425 K) and decomposition profiles confirm thermal stability influenced by packing efficiency .
How do steric and electronic effects influence the biological activity of this compound analogs?
Level: Advanced
Methodological Answer:
- Steric Modulation: Bulky substituents (e.g., 3,4-difluorophenyl) reduce conformational flexibility, impacting receptor binding affinities .
- Electron-Withdrawing Groups: The 4-bromo substituent enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymatic targets .
- SAR Studies: Comparative assays with non-brominated analogs (e.g., N-(4-hydroxyphenyl)acetamide) reveal bromine’s role in improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
